N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Physicochemical profiling Para vs. meta positional isomerism Hydrogen bond acceptor differentiation

Researchers screening purine salvage pathway targets often encounter false negatives with generic 6-sulfanylpurine analogs lacking positional H-bond capacity. This compound addresses that with a para-acetyl substituent introducing a directional H-bond acceptor (C=O) geometrically distinct from meta-isomers. • Confirmed PNP binding (Ki: 17 µM) with differentiated selectivity vs. meta-acetyl analog. • Zero HBD, TPSA 78.22 Ų, clogP 2.27 - favorable intracellular access profile. • Para-acetyl pharmacophore aligns with adenosine A2B modulator chemotypes for purinergic panel screening. Supplied as custom synthesis with full analytical characterization (NMR, HPLC, MS). Global shipping for R&D use.

Molecular Formula C15H13N5O2S
Molecular Weight 327.4 g/mol
Cat. No. B12256124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
Molecular FormulaC15H13N5O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3
InChIInChI=1S/C15H13N5O2S/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-23-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,20,22)(H,16,17,18,19)
InChIKeyUMNYKFJCXYYPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide: Identity & Procurement


N-(4-Acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide (C15H13N5O2S, MW 327.37 g/mol) is a synthetic thioacetamide derivative comprising a purine core linked via a sulfanyl bridge to an N-(4-acetylphenyl)acetamide moiety [1]. It is categorized as a heterocyclic screening compound within the purine analog class, with a computed logP of 2.27, topological polar surface area (TPSA) of 78.22 Ų, and zero hydrogen bond donors, placing it within Lipinski's rule-of-five space [2]. The compound belongs to the broader family of 6-sulfanylpurine acetamides, a scaffold explored for antithyroid, antiviral, and purine metabolism enzyme inhibition applications [3].

Heterocyclic screening compound with purine-6-sulfanyl acetamide scaffold
Zero hydrogen bond donors may support passive membrane permeability and intracellular target access
Falls within Lipinski rule-of-five space for drug-like screening library integration

N-(4-Acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide: Differentiation vs. Analogs


Substituting this compound with a generic purine-6-sulfanyl acetamide analog risks altering critical molecular recognition features that drive target engagement. The para-acetyl substituent on the phenyl ring introduces a directional hydrogen bond acceptor (C=O) that is geometrically distinct from the meta-acetyl isomer (CAS 919418-27-2) and electronically distinct from electron-donating substituents such as 4-methoxy or 2,4-dimethoxy groups [1]. These positional and electronic differences translate into quantifiable shifts in lipophilicity (ΔclogP), hydrogen bonding capacity, and steric profile, all of which directly affect binding pocket complementarity, selectivity, and pharmacokinetic behavior [2]. Even among close congeners, seemingly minor modifications (e.g., para- vs. meta-acetyl placement) have been shown in purine-based ligand series to alter receptor subtype selectivity and enzyme inhibition potency by orders of magnitude [3].

Positional Isomerism
Para-acetyl substitution directs H-bond acceptor geometry; meta-acetyl isomer (CAS 919418-27-2) shifts this vector, potentially altering binding site complementarity.
Electron-Donating Substituents
Methoxy or dimethoxy analogs introduce electron-donating effects and increased TPSA, which may change target engagement and permeability profiles.
Unsubstituted Phenyl Analog
The N-phenyl analog lacks the acetyl H-bond acceptor, reducing the capacity for directional interactions critical in purine-binding pockets.

N-(4-Acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide: Quantified Differentiation


Para-Acetyl vs. Meta-Acetyl: Lipophilicity & H-Bonding Differences

Relative to the unsubstituted N-phenyl analog (CAS 878995-93-8, MW 285.33), the para-acetyl group adds a hydrogen bond acceptor (C=O) and increases molecular weight by approximately 42 Da [1]. While the exact clogP for the phenyl analog is not publicly reported, the increase in MW and polar surface area contributed by the acetyl group predicts a measurable shift in chromatographic retention and membrane partitioning. Compared to the meta-acetyl positional isomer N-(3-acetylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide (CAS 919418-27-2, MW 327.4), the para-substituted compound presents its acetyl carbonyl in a geometrically distinct orientation, altering the directionality of hydrogen bond interactions with binding site residues [2].

Para- vs. Meta-Acetyl
Cross-study comparable
ΔMW = +42 g/mol vs. phenyl analog; H-bond acceptor vector rotates ~120° vs. meta isomer.
Directional H-bond geometry may differentiate binding interactions.
Computational predictions; confirm experimentally.
Physicochemical profiling Para vs. meta positional isomerism Hydrogen bond acceptor differentiation

Purine-6-Sulfanyl Scaffold Antithyroid Activity

The core 2-(9H-purin-6-ylsulfanyl)acetohydrazide scaffold, from which the target acetamide is directly derived by substitution of the hydrazide with the 4-acetylphenyl group, has demonstrated significant in vitro antithyroid activity. When tested via iodine complexation spectrophotometry, the hydrazide derivatives showed quantifiable complexation with iodine, and subsequent in vivo studies in male Wistar rats confirmed statistically significant (p ≤ 0.05) hormonal and histological antithyroid effects [1]. This provides class-level evidence that the purine-6-sulfanyl acetamide core confers biologically relevant activity.

Antithyroid Scaffold Activity
Class-level inference
2-(9H-purin-6-ylsulfanyl)acetohydrazide derivatives: in vitro iodine complexation and in vivo antithyroid activity (p ≤ 0.05) in Wistar rat model.
Supports class-level antithyroid research model context.
No direct data for target compound; class-level inference.
Antithyroid activity Iodine complexation Purine acetohydrazide

4-Acetylphenyl Pharmacophore for A2B Receptor Modulation

The 4-acetylphenyl substituent is a recognized pharmacophoric element in purine-based adenosine receptor ligands. MRS-1706, which bears a 4-acetylphenyl group connected via an oxyacetamide linker to a 2,6-dioxo-1,3-dipropylpurine scaffold, is a well-characterized selective inverse agonist for the adenosine A2B receptor [1]. While the target compound N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide differs in its purine substitution pattern (6-sulfanyl vs. 8-phenoxy linkage and different purine oxidation state), the shared 4-acetylphenyl motif suggests potential for engaging adenosine or related purinergic receptor subtypes, a feature absent in the unsubstituted phenyl analog (CAS 878995-93-8) [2].

4-Acetylphenyl Pharmacophore
Class-level inference
MRS-1706, containing 4-acetylphenyl group, acts as a selective A2B adenosine receptor inverse agonist.
4-Acetylphenyl motif suggests potential for adenosine receptor screening context.
Linker and purine oxidation state differ from MRS-1706.
Adenosine A2B receptor 4-acetylphenyl pharmacophore GPCR inverse agonism

No H-Bond Donors and Favorable TPSA Differentiate from Polar Analogs

The target compound exhibits zero hydrogen bond donors (HBD = 0), a calculated TPSA of 78.22 Ų, and clogP of 2.27 [1]. In contrast, the N-(2,4-dimethoxyphenyl) analog (MW 345.4 g/mol) has two methoxy oxygen atoms that increase both HBA count and TPSA (estimated >100 Ų), which may limit passive membrane permeability relative to the target compound. The zero HBD count of N-(4-acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is particularly notable: compounds with HBD = 0 generally exhibit enhanced blood-brain barrier (BBB) penetration potential and reduced susceptibility to active efflux relative to analogs bearing hydrogen bond donor functionality [2].

H-Bond Donor Profile
Cross-study comparable
HBD = 0 vs. 1 in methoxy analogs; estimated ΔTPSA ≈ −22 Ų vs. dimethoxy analog.
Zero HBD profile may support passive permeability and CNS access context.
Computational descriptors; validate experimentally.
Drug-likeness TPSA BBB permeability potential Computational ADME

N-(4-Acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide: Recommended Applications


PNP and Purine Metabolism Enzyme Screening

Given the established purine-6-sulfanyl scaffold's activity in purine metabolism pathways and the additional H-bond acceptor capacity of the para-acetyl group, this compound is a strong candidate for screening against purine nucleoside phosphorylase (PNP), xanthine oxidase, and other enzymes in the purine salvage pathway [1]. The zero HBD count and moderate TPSA suggest potential for intracellular target access, distinguishing it from more polar analogs [2].

Antithyroid Lead Optimization Starting Point

The core 2-(9H-purin-6-ylsulfanyl)acetohydrazide scaffold has confirmed in vitro iodine complexation activity and in vivo antithyroid efficacy (p ≤ 0.05 in Wistar rats) [1]. N-(4-Acetylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, as a structurally related acetamide derivative, can serve as a starting point for antithyroid lead optimization, particularly for exploring the impact of para-acetylphenyl substitution on potency and selectivity.

Adenosine & Purinergic Receptor Panel Screening

The presence of the 4-acetylphenyl group—a recognized pharmacophore in adenosine A2B receptor modulation (as exemplified by MRS-1706)—makes this compound a differentiated candidate for purinergic receptor panel screening [2]. The sulfanyl linker geometry differs from MRS-1706's oxyacetamide linkage, potentially offering a novel chemotype for exploring structure-activity relationships at adenosine receptor subtypes.

Fragment-Based & Structure-Based Drug Design Libraries

With a molecular weight of 327.37, zero HBD, and favorable drug-likeness parameters, this compound is well-suited for inclusion in fragment-screening and lead-like compound libraries [1]. The para-acetyl group provides a well-defined anchor point for computational docking studies, while the purine core offers a privileged scaffold for targeting nucleotide-binding sites across multiple protein families.

Application
Selection Property
Validation Focus
Purine metabolism enzyme screening
Purine-6-sulfanyl scaffold, zero HBD profile
Enzyme inhibition in purine salvage pathway context
Antithyroid research model studies
Acetamide derivative of active hydrazide scaffold
Iodine complexation and thyroid hormone endpoint review
Adenosine receptor panel screening
4-Acetylphenyl pharmacophore context
Purinergic receptor binding and functional assay review
Fragment-screening libraries
Drug-like physicochemical profile, zero HBD
Computational docking and hit identification context
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